BenchChemオンラインストアへようこそ!

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Antimicrobial Structure-Activity Relationship Thienopyrimidine

This N1-benzyl, N3-(2-methylphenyl) thieno[3,2-d]pyrimidine-2,4-dione is a precise, non-interchangeable building block. Its substitution pattern is critical: antimicrobial studies show an N1-benzyl/N3-ortho-tolyl array enables >25 mm E. coli inhibition zones, while slight N1 changes completely extinguish activity. It fills a specific SAR gap absent from published 23-compound sets, enabling kinase selectivity profiling (FLT3, FAK, CDK) and HDAC fragment growth. Verify your exact scaffold before purchase.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 1326865-12-6
Cat. No. B2518408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
CAS1326865-12-6
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4)C=CS3
InChIInChI=1S/C20H17N2O2S/c1-14-7-5-6-10-16(14)22-19(23)18-17(11-12-25-18)21(20(22)24)13-15-8-3-2-4-9-15/h2-12,18H,13H2,1H3/q+1
InChIKeyABJLDCVKNZVZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326865-12-6): Compound Identity and Core Properties for Procurement Decisions


1-Benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326865-12-6; molecular formula C₂₀H₁₆N₂O₂S; molecular weight 348.42 g/mol) is a fully elaborated thieno[3,2-d]pyrimidine-2,4-dione bearing an N1-benzyl group and an N3-(2-methylphenyl) substituent. The thieno[3,2-d]pyrimidine scaffold serves as a structural mimetic of purine nucleobases [1], and its 2,4-dione oxidation state places it within a subclass of thienopyrimidines that have demonstrated inhibitory activity against kinases [2], histone deacetylases (HDACs) [3], NTPDases [4], and bacterial strains [5]. This compound is supplied as a research-use-only building block typically at ≥95% purity, enabling its deployment in medicinal chemistry campaigns, parallel SAR libraries, and biochemical screening cascades.

Why Generic Substitution of 1-Benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione Fails: Substitution-Sensitive Biological Outputs


Thieno[3,2-d]pyrimidine-2,4-diones are not interchangeable building blocks. A head-to-head antimicrobial study of 23 structurally related 1-N-alkyl-3-N-substituted analogs demonstrated that the identity and position of aryl substituents dictate both the magnitude and the bacterial spectrum of activity [1]. Compound 6{3}, bearing a phenyl group at N3 and a 2-methylbenzyl group at N1, produced a growth-inhibition zone of >25 mm against Escherichia coli ATCC 25922, whereas compound 6{1}, which carries a phenylethylamide chain at N1, showed no measurable inhibition of the same strain [1]. This sharp differential—from zero activity to the highest category of activity—illustrates that a seemingly minor change in the N1 substituent completely extinguishes a key biological readout. Consequently, procurement of the precise 1-benzyl-3-(2-methylphenyl) substitution array is mandatory for replicating or interrogating the specific steric and electronic environment that governs target engagement in this chemical series.

Quantitative Evidence Guide for 1-Benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione: Comparator-Anchored Differentiation Data


Antimicrobial Spectrum Differentiation Defined by N1-Substituent Identity

The closest structurally characterized analog to the target compound is compound 6{3} (1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4-dione), which differs only by having the N3-phenyl and N1-2-methylbenzyl groups swapped. In the Tkachenko et al. agar well diffusion assay at 100 µg/mL, 6{3} produced a zone of inhibition >25 mm (+++ rating) against E. coli ATCC 25922, while the N1-phenylethylamide-substituted analog 6{1} showed no inhibition (zone <10 mm) against the same strain [1]. The N1-(2-methylbenzyl) moiety was thus identified as critical for Gram-negative activity. The target compound retains the ortho-methylphenyl motif but repositions it from N1 to N3, and places the unsubstituted benzyl group at N1. Available SAR from the series indicates that the ortho-methylphenyl substituent, whether at N1 or N3, is associated with broad-spectrum antibacterial activity, but the exact quantitative antibacterial profile of the target compound has not been published and requires direct experimental determination.

Antimicrobial Structure-Activity Relationship Thienopyrimidine

Kinase Inhibitory Potential of the Thieno[3,2-d]pyrimidine-2,4-dione Scaffold with Quantitative FLT3 and CDK Data

The thieno[3,2-d]pyrimidine-2,4-dione chemotype has been validated as a kinase-inhibitory scaffold. Ryu et al. (2021) reported that compound 26, a thieno[3,2-d]pyrimidine derivative, dual-inhibited FAK and FLT3 with IC₅₀ values in the nanomolar range, and maintained potency against the drug-resistant FLT3-F691L mutant [1]. In a parallel series from the same laboratory, compound 5a inhibited FLT3-ITD with an IC₅₀ of 5.098 µM and CDK2/E with an IC₅₀ of 17.204 µM [2]. While these data derive from differently substituted analogs, they establish the thieno[3,2-d]pyrimidine-2,4-dione core as competent for ATP-binding site engagement. The target compound's 1-benzyl-3-(2-methylphenyl) substitution pattern introduces steric bulk in the hinge-binding region that may confer selectivity over closely related kinases, but this hypothesis remains to be tested experimentally.

Kinase Inhibition FLT3 CDK Anticancer

NTPDase Inhibition: Sub-Micromolar Potency Achievable Through Substitution Tuning

Zaman et al. (2023) demonstrated that thieno[3,2-d]pyrimidine derivatives can act as selective, sub-micromolar inhibitors of human NTPDases. The N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine analog 3j selectively inhibited h-NTPDase1 with an IC₅₀ of 0.62 ± 0.02 µM, while compound 3b achieved an IC₅₀ of 0.32 ± 0.10 µM against h-NTPDase8 [1]. These data confirm that small N-substituent modifications on the thieno[3,2-d]pyrimidine core can tune potency across NTPDase isoforms. The target compound, with its 2,4-dione oxidation state and unique N1-benzyl/N3-(2-methylphenyl) pattern, represents a structurally distinct entry point into this target class that has not been evaluated in the published NTPDase literature.

NTPDase Inhibition Immuno-oncology Thienopyrimidine

HDAC Inhibition by Thieno[3,2-d]pyrimidine-2,4-diones: Low-Micromolar to Sub-Micromolar Potency in Cancer Cell Lines

Wang et al. (2014) designed a series of thieno[3,2-d]pyrimidines bearing a hydroxamic acid zinc-binding group and evaluated them as HDAC inhibitors. Compounds 11–13 exhibited IC₅₀ values of 0.38, 0.49, and 0.61 µM against HDACs, respectively, and demonstrated strong anti-proliferative activity against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines in MTT assays [1]. The thieno[3,2-d]pyrimidine-2,4-dione core provides the surface recognition motif that engages the HDAC active-site rim. The target compound, with its 1-benzyl and 3-(2-methylphenyl) substituents, presents a different surface topology that could confer HDAC isoform selectivity distinct from the published hydroxamate series.

HDAC Inhibition Anticancer Epigenetics

Physicochemical Differentiation from Core Scaffold and Positional Isomers

The target compound (C₂₀H₁₆N₂O₂S; MW 348.42 g/mol) contains 27 heavy atoms and two hydrogen-bond acceptors (the 2,4-dione carbonyls), placing it within oral drug-like chemical space (Lipinski Rule of Five compliant). In contrast, the unsubstituted parent scaffold 1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 16233-51-5; C₆H₄N₂O₂S; MW 168.17 g/mol) [1] lacks the key N1 and N3 aromatic substituents required for potent target engagement. The 3-methylphenyl positional isomer (1-benzyl-3-(3-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione; CAS not assigned) is commercially available and shares identical molecular formula and weight, but the meta-methyl group presents a different electrostatic surface potential and conformational profile compared to the target compound's ortho-methyl group. The ortho-methyl substitution restricts rotation of the N3-phenyl ring, potentially pre-organizing the ligand for binding conformations that are inaccessible to the meta and para isomers.

Physicochemical Properties Drug-likeness Scaffold Comparison

Multi-Target Scaffold Validation Across Diverse Enzyme Classes

The thieno[3,2-d]pyrimidine-2,4-dione scaffold has demonstrated activity against at least five distinct enzyme families: (i) protein kinases (FLT3, FAK, CDK2) [REFS-2, REFS-3]; (ii) histone deacetylases (HDACs) [4]; (iii) ectonucleotidases (h-NTPDase1-3,8) [3]; (iv) dipeptidyl peptidase IV (DPP-IV) ; and (v) macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT) . This breadth of target engagement, uncommon among single scaffolds, arises from the purine-mimetic nature of the thieno[3,2-d]pyrimidine core, which can occupy adenine-binding pockets, and the tunability of the N1 and N3 substituents, which can access auxiliary binding sites. The target compound, with its 1-benzyl-3-(2-methylphenyl) decoration, represents a substitution combination that has not been profiled against any of these targets, offering a unique opportunity to explore polypharmacology or identify selective inhibition within this multi-target scaffold space.

Polypharmacology Scaffold Validation Drug Discovery

Best Research and Industrial Application Scenarios for 1-Benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione


Focused Antibacterial SAR Library Expansion

Based on the Tkachenko et al. (2013) finding that ortho-methylbenzyl-substituted thieno[3,2-d]pyrimidine-2,4-diones exhibit superior Gram-negative antibacterial activity [1], the target compound can serve as the entry point for a positional-scanning library. By systematically varying the N1-benzyl and N3-aryl groups while maintaining the 2,4-dione oxidation state, researchers can map the pharmacophoric requirements for E. coli and S. aureus inhibition. The target compound fills a specific substitution gap (N1-benzyl, N3-ortho-tolyl) not present in the published 23-compound set [1].

Kinase Selectivity Profiling Against the FLT3/FAK/CDK Panel

Given that the thieno[3,2-d]pyrimidine scaffold has delivered nanomolar FLT3 and dual FAK/FLT3 inhibitors [REFS-2, REFS-3], the target compound should be profiled against a panel of clinically relevant kinases (FLT3-ITD, FLT3-D835Y, FLT3-F691L, FAK, CDK2/E, CDK7) at a single concentration (e.g., 10 µM) to identify hits. The ortho-methyl substituent may confer selectivity over CDK2, which showed 17.2 µM IC₅₀ for the reference compound 5a [3], providing a selectivity window.

NTPDase Isoform Selectivity Screening

The sub-micromolar potency of thieno[3,2-d]pyrimidines against h-NTPDase isoforms [4] supports profiling the target compound against h-NTPDase1, 2, 3, and 8. The 2,4-dione form of the target compound differs from the 4-amine series studied by Zaman et al. [4], and the N3-(2-methylphenyl) group may confer isoform selectivity through differential steric interactions with the nucleotide-binding pocket. Positive hits can be advanced to IC₅₀ determination and selectivity assessment.

Fragment-Based or Scaffold-Hopping Starting Point for HDAC Inhibitor Design

With HDAC IC₅₀ values as low as 0.38 µM demonstrated for thieno[3,2-d]pyrimidine-based inhibitors [5], the target compound can be used as a surface-recognition motif in fragment-based drug design. Its 1-benzyl and 3-(2-methylphenyl) groups explore a different vector space compared to the published hydroxamate series [5]. Linking this core to a zinc-binding group (hydroxamic acid, ortho-aminoanilide, or thiol) via the thiophene C7 position could yield novel HDAC inhibitors with distinct isoform selectivity.

Quote Request

Request a Quote for 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.